![molecular formula C9H8N2S B2602145 (3-Ethynylphenyl)thiourea CAS No. 883949-25-5](/img/structure/B2602145.png)
(3-Ethynylphenyl)thiourea
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Overview
Description
(3-Ethynylphenyl)thiourea is a research-use-only compound with the molecular formula C9H8N2S and a molecular weight of 176.24 . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Thiourea and its derivatives are known to participate in various chemical reactions. For instance, they can react with alkyl halides to form isothiouronium salts, which upon further hydrolysis, result in the formation of thiol and urea .
Scientific Research Applications
Synthetic Precursors of New Heterocycles
Thioureas, including “(3-Ethynylphenyl)thiourea”, have been used extensively as synthetic precursors of new heterocycles . They play a crucial role in the synthesis of several important heterocyclic compounds .
Pharmacological Applications
Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . They have been used in the medicinal research area .
Materials Science and Technology
Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . They have promising roles in the fields of molecular recognition and materials science .
Coordination Complexes
Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
Biological Systems
Thiourea derivatives have wide applications in biological systems . They have demonstrated important biological activities such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
Organocatalysts
Thiourea derivatives also act as organocatalysts and have been used in many reactions . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
Safety and Hazards
Future Directions
Thiourea and its derivatives have been the subject of extensive study in coordination chemistry and have been widely used in various fields such as material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals . Future research may focus on the development of more sustainable and efficient methods for the synthesis and application of thiourea derivatives, including (3-Ethynylphenyl)thiourea.
Mechanism of Action
Target of Action
(3-Ethynylphenyl)thiourea is a derivative of thiourea, an organosulfur compound It’s known that they have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
The diverse biological applications of thiourea derivatives suggest that they interact with multiple targets, leading to various changes in cellular processes .
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it can be inferred that they likely affect multiple biochemical pathways .
Pharmacokinetics
The study evaluated the pharmacokinetics, metabolism, bioavailability, and distribution of these compounds to the organs of rats .
Result of Action
The diverse biological applications of thiourea derivatives suggest that they likely have multiple molecular and cellular effects .
properties
IUPAC Name |
(3-ethynylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLKRWCFKGBWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883949-25-5 |
Source
|
Record name | (3-ethynylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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